5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H13Cl2N3O and its molecular weight is 370.23. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Complex Formation
5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone and its derivatives have been extensively studied for their roles in chemical synthesis and complex formation. For instance, they are utilized in the creation of multidentate N-heterocyclic carbenes and their silver(I) complex derivatives. These compounds exhibit stability in certain conditions and play a role in the formation of complex chemical structures (Caballero et al., 2001).
Catalytic Activity in Organic Reactions
Benzimidazole derivatives, including those related to this compound, have been shown to possess catalytic properties in various organic reactions. They have been utilized in Suzuki–Miyaura cross-coupling and arylation reactions, demonstrating efficient routes for the formation of asymmetric biaryl compounds, even at very low loading (Akkoç et al., 2016).
Molecular Docking Studies and Anticancer Activity
These compounds have been the subject of molecular docking studies, particularly in the context of anticancer research. The analysis of their tautomeric properties, conformations, and interactions with cancer-related targets, such as EGFR inhibitors, has been a key area of study. Some derivatives have shown promising binding affinities and potential anticancer activities in these studies (Karayel, 2021).
Applications in Antimicrobial Research
The antimicrobial properties of certain derivatives of this compound have been explored. For instance, studies have shown that some derivatives exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Göker et al., 2005).
Development of Anticancer Agents
Organometallic complexes based on derivatives of this compound have been synthesized and evaluated as potential anticancer agents. These complexes have been studied for their cytotoxicity, cell cycle effects in human cancer cells, and their ability to inhibit cyclin-dependent kinases (Cdks), an important target in cancer therapy (Stepanenko et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as dichlorobenzyl alcohol , have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
These interactions could potentially lead to changes in the conformation or function of the target molecules .
Biochemical Pathways
Similar compounds have been shown to have a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Similar compounds have been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, a low-pH environment has been found to enhance the virucidal activity of similar compounds .
Properties
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-14-7-5-13(15(21)9-14)11-24-17-4-2-1-3-16(17)23-19(24)12-6-8-18(25)22-10-12/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIKEBQSQDNQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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